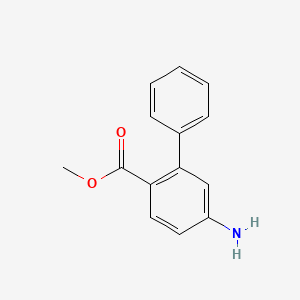

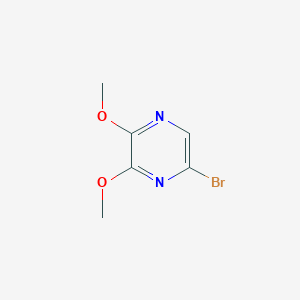

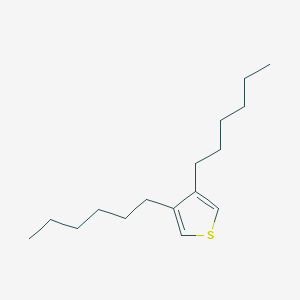

![molecular formula C13H26N2O2 B1283690 叔丁基 N-[1-(氨基甲基)环庚基]氨基甲酸酯 CAS No. 904817-67-0](/img/structure/B1283690.png)

叔丁基 N-[1-(氨基甲基)环庚基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a chemical entity that can be used as an intermediate in the synthesis of various organic molecules. It is related to a class of compounds that are often used in the field of organic chemistry for the protection of amino groups during peptide synthesis or as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and related compounds involves several steps, including protection and deprotection reactions, functional group transformations, and the formation of C-N bonds. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and they behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Enantioselective synthesis of related compounds can involve key steps like iodolactamization, which yields highly functionalized intermediates . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is not explicitly detailed in the provided papers. However, the structure of related compounds, such as N-tert-butanesulfinyl imines, indicates that these molecules can have complex chiral centers and are capable of participating in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and similar compounds are diverse and include the formation of C-N bonds and the use of protecting groups. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations . The synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid demonstrates the use of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate as a handle in solid-phase synthesis of peptide α-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate are not directly reported in the provided papers. However, the stability of related compounds under various conditions, such as resistance to acidolysis and cleavage by HF:anisole, has been studied, indicating the robustness of the tert-butyl carbamate protecting group in solid-phase synthesis applications .

科学研究应用

对映选择性合成

该化合物是 2'-脱氧核苷酸的碳环类似物对映选择性合成的重要中间体。它在确定这些中间体中环戊烷环的相对取代方面起着至关重要的作用,影响着 β-2-脱氧核糖胺的合成 (Ober、Marsch、Harms 和 Carell,2004)。

生物活性化合物中的中间体

该化合物是合成各种生物活性化合物(如奥美替尼 (AZD9291))的重要中间体。它已通过一种快速的方法合成,突出了其在复杂分子合成中的效用 (Zhao、Guo、Lan 和 Xu,2017)。

螺环丙烷化类似物的合成

该化合物用于制造类似噻虫啉和吡虫啉等杀虫剂的螺环丙烷化类似物。这个过程涉及多个合成步骤,展示了该化合物在创建结构复杂的类似物方面的多功能性 (Brackmann、Yufit、Howard、Es-Sayed 和 Meijere,2005)。

Xa 因子抑制剂的对映选择性合成

该化合物作为六个对映异构体的对映选择性合成的起点,这对于创建 Xa 因子抑制剂至关重要。它展示了该化合物在合成具有受控立体化学分子的作用 (Wang、Ma、Reddy 和 Hu,2017)。

折叠体研究

该化合物是基于氮杂/α-二肽低聚物化研究一类新型折叠体的先驱。这突出了其在推进对新型生化结构的研究中的作用 (Abbas、Grégoire、Vanderesse 和 Didierjean,2009)。

氨基甲酸酯衍生物的合成

它用于合成各种氨基甲酸酯衍生物,这对于为不同应用创建不同的化学结构至关重要。这包括叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯的合成,它在与有机金属的反应中表现为 N-(Boc)-保护的亚硝酮 (Guinchard、Vallée 和 Denis,2005)。

大气 CO2 固定

该化合物在不饱和胺的环化大气 CO2 固定中起作用,导致环状氨基甲酸酯。该应用展示了其在环境化学和绿色技术中的潜力 (Takeda、Okumura、Tone、Sasaki 和 Minakata,2012)。

属性

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFBSPVFWOQBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587725 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate | |

CAS RN |

904817-67-0 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

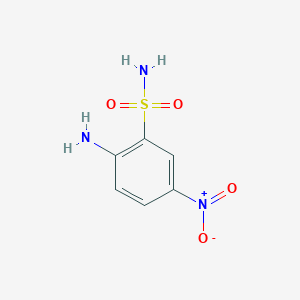

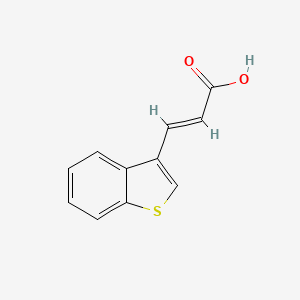

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)